Lucideninsäure A

Übersicht

Beschreibung

Diese Verbindung gehört zur Familie der Lucidenicsäuren, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt ist, darunter Antikrebs-, Entzündungshemmende-, antioxidative und antivirale Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Lucidenic Acid A wird hauptsächlich aus Ganoderma lucidum durch Extraktions- und Reinigungsprozesse isoliert. Die Extraktion erfolgt in der Regel unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um den Rohextrakt zu erhalten, gefolgt von chromatographischen Verfahren wie der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung der Verbindung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Lucidenic Acid A steckt noch in den Kinderschuhen. Derzeitige Methoden konzentrieren sich auf die Optimierung der Kultivierungsbedingungen von Ganoderma lucidum, um die Ausbeute an Lucidenicsäuren zu erhöhen. Techniken wie Submersfermentation und Feststoff-Festphasenfermentation werden untersucht, um die Produktionseffizienz zu steigern .

Wissenschaftliche Forschungsanwendungen

Chemie: Lucidenic Acid A dient als wertvolle Leitverbindung für die Synthese neuer Triterpenoidderivate mit verbesserten pharmakologischen Eigenschaften.

Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die an seiner Antikrebs-, Entzündungshemmenden und antioxidativen Aktivität beteiligt sind.

Medizin: Lucidenic Acid A wird auf sein Potenzial als Therapeutikum für verschiedene Krankheiten wie Krebs, Diabetes und Virusinfektionen untersucht.

Wirkmechanismus

Lucidenic Acid A entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade:

Wirkmechanismus

Target of Action

Lucidenic acid A, a natural product isolated from Ganoderma lucidum , primarily targets the human angiotensin-converting enzyme 2 (hACE2) receptor . The hACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into host cells .

Mode of Action

Lucidenic acid A inhibits the binding activity of the hACE2 receptor at low micromolar concentrations . This inhibition blocks the interaction between the SARS-CoV-2 spike protein and the hACE2 receptor, thereby preventing the virus from entering host cells .

Biochemical Pathways

It has been suggested that lucidenic acid a can induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that lucidenic acid A may affect pathways related to cell survival and proliferation.

Result of Action

Lucidenic acid A has been shown to have various pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties . In the context of cancer, lucidenic acid A can decrease the viability of certain cancer cells . In the context of viral infections, lucidenic acid A can prevent the invasion of SARS-CoV-2 by blocking hACE2 binding .

Biochemische Analyse

Biochemical Properties

The most widely studied pharmacological effect of Lucidenic Acid A is its anti-cancer effect. Lucidenic Acid A can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The nature of these interactions involves specific binding to cancer cells, leading to their death .

Cellular Effects

Lucidenic Acid A has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Molecular Mechanism

At the molecular level, Lucidenic Acid A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets cancer cells, leading to their death, while having no significant effect on the viability of normal peripheral blood lymphocytes .

Temporal Effects in Laboratory Settings

The effects of Lucidenic Acid A have been observed over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Lucidenic Acid A is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Lucidenic Acid A within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Lucidenic Acid A and its effects on activity or function are still being studied. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lucidenic acid A is primarily isolated from Ganoderma lucidum through extraction and purification processes. The extraction typically involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Industrial production of lucidenic acid A is still in its nascent stages. Current methods focus on optimizing the cultivation conditions of Ganoderma lucidum to enhance the yield of lucidenic acids. Techniques such as submerged fermentation and solid-state fermentation are being explored to increase production efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lucidenic Acid A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lucidenic Acid A kann oxidiert werden, um verschiedene Derivate mit potenziellen pharmakologischen Aktivitäten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Lucidenic Acid A modifizieren und so seine biologischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Lucidenicsäurederivate, die jeweils einzigartige pharmakologische Eigenschaften aufweisen. Diese Derivate werden oft auf ihre verbesserte biologische Aktivität im Vergleich zur Stammverbindung untersucht .

Vergleich Mit ähnlichen Verbindungen

Lucidenic Acid A ist Teil einer größeren Familie von Lucidenicsäuren, darunter Lucidenic Acids B, C, D, E, F und N. Jede dieser Verbindungen verfügt über einzigartige strukturelle Merkmale und pharmakologische Eigenschaften:

Lucidenic Acid B: Bekannt für seine potente Antikrebsaktivität durch Induktion von Apoptose.

Lucidenic Acid E: Zeigt starke entzündungshemmende und antioxidative Aktivitäten.

Lucidenic Acid N: Synergiert mit Doxorubicin, um seine Antikrebswirkung zu verstärken.

Lucidenic Acid A zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und sein Potenzial als Leitverbindung für die Medikamentenentwicklung aus.

Eigenschaften

IUPAC Name |

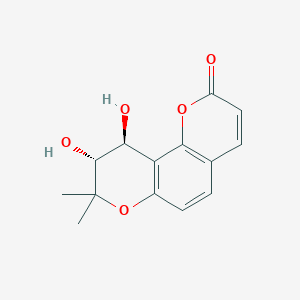

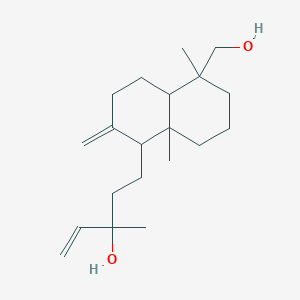

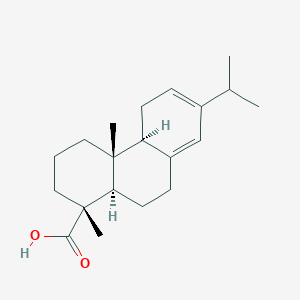

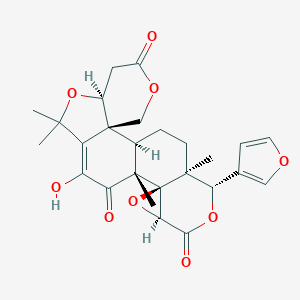

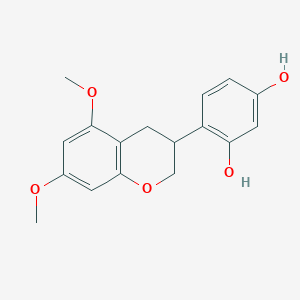

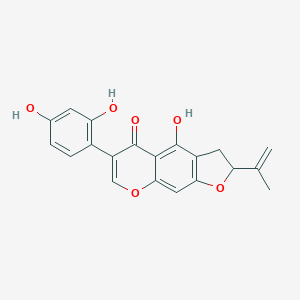

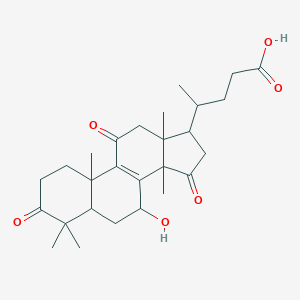

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPQDKLXQHEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95311-94-7 | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.